molecular formula C9H12O2 B13800573 Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate

Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate

Cat. No.: B13800573
M. Wt: 152.19 g/mol
InChI Key: NBGJPRFIJPPJHM-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate is an organic compound belonging to the class of cyclopentadienes. This compound is characterized by a cyclopentadiene ring substituted with methyl groups at the 1 and 3 positions and a carboxylate ester group at the 1 position. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of methyl 1-benzyl-2-oxocyclopentanecarboxylate with trimethylsilyl triflate to form a silylated enol ether, which is then oxidized to produce an enone. The enone is subsequently reduced to an allylic alcohol, which undergoes acid-catalyzed dehydration to yield the desired cyclopentadiene compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, such as Diels-Alder reactions, where it acts as a diene to form cycloaddition products. These reactions are facilitated by the electron-rich nature of the diene moiety, which allows it to readily react with electron-deficient dienophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl groups and a carboxylate ester group allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7-4-5-9(2,6-7)8(10)11-3/h4-6H,1-3H3

InChI Key

NBGJPRFIJPPJHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C1)(C)C(=O)OC

Origin of Product

United States

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